molecular formula C21H19ClFN5O2 B2427055 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide CAS No. 1251550-65-8

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

Cat. No.: B2427055
CAS No.: 1251550-65-8
M. Wt: 427.86
InChI Key: XSAWKPICVMEINI-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery. This complex structure incorporates a 1,2,3-triazole core, a piperidine ring, and substituted benzamide groups, making it a valuable scaffold for probing biological targets. Compounds within this chemical class have demonstrated potent and selective activity as inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism genes . Potent PXR antagonists, such as closely related 1H-1,2,3-triazole-4-carboxamides, have shown low nanomolar IC50 values in binding and cellular assays, highlighting the potential of this chemotype to mitigate adverse drug-drug interactions and overcome treatment resistance . The 1,2,3-triazole moiety itself is a privileged structure in drug design, frequently employed in the synthesis of compounds with diverse biological activities, including anticancer and antimicrobial properties . The synthesis of this compound typically involves multi-step organic reactions, including a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by amide coupling steps to install the piperidine and benzamide components . Structural characterization is confirmed through advanced analytical techniques including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please inquire for detailed specifications, certificate of analysis, and current pricing.

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-15-4-2-6-18(12-15)28-13-19(25-26-28)21(30)27-9-7-17(8-10-27)24-20(29)14-3-1-5-16(23)11-14/h1-6,11-13,17H,7-10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAWKPICVMEINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide involves multiple steps:

  • Formation of the Triazole Ring: : This typically involves a click chemistry reaction where an azide reacts with an alkyne under Cu(I)-catalyzed conditions, producing the 1,2,3-triazole ring.

  • Introduction of the Chlorophenyl Group: : This can be achieved through aromatic substitution reactions where the triazole ring is substituted by a chlorophenyl group using appropriate reagents and conditions.

  • Acylation to Form the Carbonyl Piperidinyl Triazole: : The triazole compound undergoes an acylation reaction with a carbonyl compound to form the carbonyl-piperidin-4-yl group.

  • Attachment of the Fluorobenzamide Group: : This involves the coupling of the previously formed intermediate with 3-fluorobenzamide using coupling agents like EDCI or DCC under suitable conditions.

Industrial Production Methods

For industrial-scale production, the aforementioned reactions are optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are essential to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly on the triazole ring, leading to the formation of oxo derivatives.

  • Reduction: : Reductive conditions can modify the carbonyl group, potentially reducing it to an alcohol.

  • Substitution: : Halogenated aromatic rings are often susceptible to nucleophilic substitution, where the chlorine and fluorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: : Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

  • Oxidation Products: : Formation of oxo derivatives on the triazole ring.

  • Reduction Products: : Alcohol derivatives from the reduction of the carbonyl group.

  • Substitution Products: : Substituted aromatic rings where the halogens are replaced with other functional groups.

Scientific Research Applications

This compound's unique structure allows it to interact with various biological targets, making it valuable in multiple research fields:

  • Chemistry: : It serves as a precursor or intermediate in the synthesis of other complex molecules.

  • Biology: : The compound’s interaction with proteins and enzymes can be studied to understand biological pathways.

  • Industry: : Its application in material science for creating new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets: : Potential targets include enzymes and receptors that are critical in various biochemical pathways.

  • Pathways Involved: : The compound may modulate signaling pathways, alter enzyme activity, or bind to receptor sites, influencing biological responses.

Comparison with Similar Compounds

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide can be compared to other triazole derivatives:

  • Similar Compounds: : Examples include 1-(3-chlorophenyl)-1H-1,2,3-triazole and N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide.

  • Unique Features: : The presence of both chlorophenyl and fluorobenzamide groups makes it distinct in terms of its steric and electronic properties, potentially leading to unique interactions with biological targets.

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring structure is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound can be structurally represented as follows:

N 1 1 3 chlorophenyl 1H 1 2 3 triazole 4 carbonyl piperidin 4 yl 3 fluorobenzamide \text{N 1 1 3 chlorophenyl 1H 1 2 3 triazole 4 carbonyl piperidin 4 yl 3 fluorobenzamide }

This structure features a triazole moiety linked to a piperidine ring and substituted with a fluorobenzamide group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known to inhibit specific enzymes and receptors, leading to modulation of biological pathways. For instance:

  • Acetylcholinesterase (AChE) Inhibition : The presence of the triazole ring allows for competitive inhibition of AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : The compound may exert cytotoxic effects on cancer cells by inducing apoptosis through the inhibition of kinases involved in cell proliferation.

Anticholinesterase Activity

Several studies have highlighted the anticholinesterase potential of triazole derivatives. The compound has shown promising results in inhibiting both AChE and butyrylcholinesterase (BuChE), which are essential for regulating acetylcholine levels in the nervous system. This activity is particularly relevant for developing treatments for Alzheimer's disease.

CompoundIC50 (μM)Target
This compoundTBDAChE/BuChE
Donepezil6.21 ± 0.52AChE

Note: TBD indicates that specific IC50 values for the compound need to be established through further research.

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties against various pathogens. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in bacteria and fungi.

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of several triazole derivatives, including our compound of interest. In vitro assays showed that the compound significantly reduced neuronal cell death induced by oxidative stress, thereby suggesting its potential as a neuroprotective agent .

Study 2: Anticancer Properties

Another research effort focused on evaluating the anticancer properties of triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural features exhibited potent cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest.

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